molecular formula C9H14N2O B13189835 2-tert-Butyl-5-methyl-2,3-dihydropyridazin-3-one

2-tert-Butyl-5-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B13189835
M. Wt: 166.22 g/mol
InChI Key: WPDMUPNEAUSGIO-UHFFFAOYSA-N
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Description

2-tert-Butyl-5-methyl-2,3-dihydropyridazin-3-one is a heterocyclic organic compound with the molecular formula C9H14N2O It is a derivative of pyridazinone, characterized by the presence of a tert-butyl group and a methyl group attached to the pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-methyl-2,3-dihydropyridazin-3-one typically involves the reaction of tert-butylhydrazine with appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylhydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyridazinone ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydropyridazinone derivatives. Substitution reactions can result in a variety of functionalized pyridazinone compounds .

Scientific Research Applications

2-tert-Butyl-5-methyl-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4,5-dichloro-2,3-dihydropyridazin-3-one: This compound is similar in structure but contains chlorine atoms instead of a methyl group.

    2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine: Another related compound with different functional groups.

Uniqueness

2-tert-Butyl-5-methyl-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-tert-butyl-5-methylpyridazin-3-one

InChI

InChI=1S/C9H14N2O/c1-7-5-8(12)11(10-6-7)9(2,3)4/h5-6H,1-4H3

InChI Key

WPDMUPNEAUSGIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N=C1)C(C)(C)C

Origin of Product

United States

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